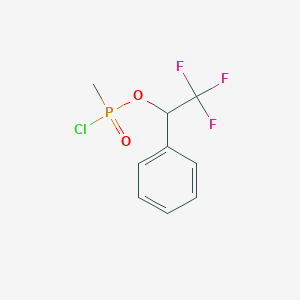
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a phenyl group, and a methylphosphonochloridate moiety, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of 2,2,2-trifluoro-1-phenylethanol with methylphosphonochloridate under controlled conditions. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process.
Alternative Methods: Another approach involves the use of trifluoroacetic acid and phenylmagnesium bromide, followed by reaction with methylphosphonochloridate. This method may offer higher yields and better control over the reaction conditions.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phosphonates.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields phosphonates with reduced functional groups.
科学的研究の応用
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges, while the phenyl group provides additional stability and reactivity. The methylphosphonochloridate moiety is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl and phenyl groups but lacks the methylphosphonochloridate moiety.
2,2,2-Trifluoro-1-phenylethanol: Similar in structure but contains a hydroxyl group instead of the methylphosphonochloridate group.
Methylphosphonochloridate: Contains the methylphosphonochloridate group but lacks the trifluoromethyl and phenyl groups.
Uniqueness
2,2,2-Trifluoro-1-phenylethyl methylphosphonochloridate is unique due to the combination of its trifluoromethyl, phenyl, and methylphosphonochloridate groups. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
194041-75-3 |
|---|---|
分子式 |
C9H9ClF3O2P |
分子量 |
272.59 g/mol |
IUPAC名 |
[1-[chloro(methyl)phosphoryl]oxy-2,2,2-trifluoroethyl]benzene |
InChI |
InChI=1S/C9H9ClF3O2P/c1-16(10,14)15-8(9(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |
InChIキー |
WBCFXYVFPHNGNO-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(OC(C1=CC=CC=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



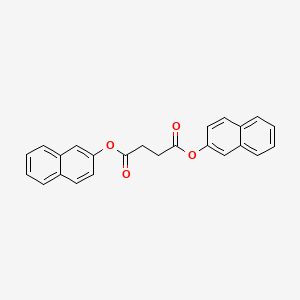
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
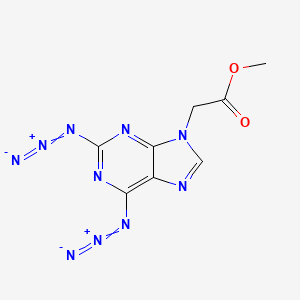

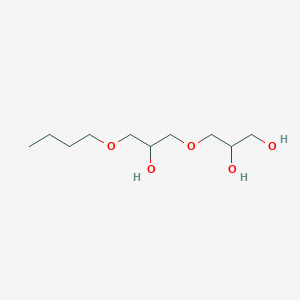
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
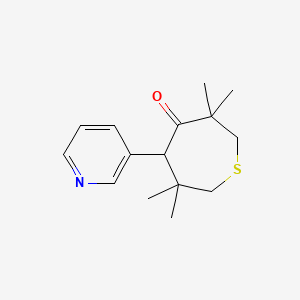
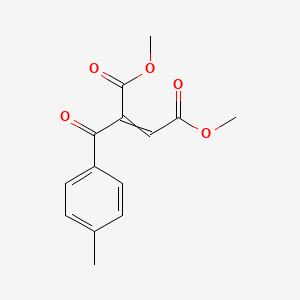
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
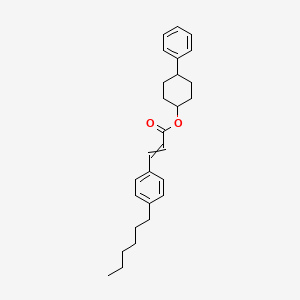
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
